Phosphonium, tetrakis(hydroxymethyl)-, hydroxide

Description

Systematic Nomenclature and Molecular Formula

The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry guidelines as tetrakis(hydroxymethyl)phosphonium hydroxide. This nomenclature reflects the presence of four identical hydroxymethyl substituents attached to a central phosphorus atom, forming a quaternary phosphonium cation paired with a hydroxide anion. Alternative names documented in chemical databases include tetramethylolphosphonium hydroxide and tetra(hydroxymethyl)phosphonium hydroxide, all referring to the same molecular entity.

The molecular formula is definitively established as C₄H₁₃O₅P, representing a molecular composition that includes four carbon atoms, thirteen hydrogen atoms, five oxygen atoms, and one phosphorus atom. The molecular weight is consistently reported as 172.12 grams per mole across multiple authoritative sources. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotope of each element, is determined to be 172.050060 atomic mass units.

The Chemical Abstracts Service registry number for this compound is 512-82-3, providing a unique identifier for database searches and regulatory documentation. Additional registry numbers have been associated with this compound historically, including 15764-48-4 and 63118-50-3, which are now classified as deleted or replaced registry numbers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₃O₅P | |

| Molecular Weight | 172.12 g/mol | |

| Monoisotopic Mass | 172.050060 u | |

| CAS Registry Number | 512-82-3 | |

| ChemSpider ID | 10103 |

Properties

IUPAC Name |

tetrakis(hydroxymethyl)phosphanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O4P.H2O/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIHFHNPXJFODN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965470 | |

| Record name | Tetrakis(hydroxymethyl)phosphanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water. | |

| Record name | TETRAMETHYLOLPHOSPHONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

512-82-3 | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylolphosphonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(hydroxymethyl)phosphanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRA(HYDROXYMETHYL)PHOSPHONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G200A94O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHYLOLPHOSPHONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biological Activity

Phosphonium, tetrakis(hydroxymethyl)-, hydroxide (commonly referred to as THPH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

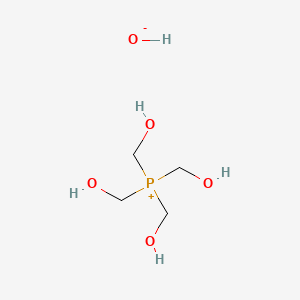

THPH is a quaternary phosphonium salt characterized by the presence of four hydroxymethyl groups attached to a phosphorus atom. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- THPH exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death. The compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for developing new antimicrobial agents .

- Anticancer Properties :

- Mechanism of Action :

Table 1: Summary of Biological Activities of THPH

Detailed Research Findings

- Antimicrobial Studies : A study highlighted that THPH showed a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, indicating strong bactericidal activity. The mechanism was attributed to membrane disruption and interference with metabolic processes.

- Cancer Research : In experiments involving HepG2 cells, treatment with THPH resulted in a significant reduction in cell viability (up to 70% at 100 μM concentration) after 24 hours. This was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .

Toxicological Considerations

While THPH demonstrates promising biological activities, it is crucial to consider its toxicity profile:

- Carcinogenicity Studies : Reports indicate mixed results regarding the carcinogenic potential of related phosphonium compounds. For instance, tetrakis(hydroxyethyl) phosphonium salts have shown some carcinogenic effects in animal studies, necessitating further investigation into the safety of THPH .

- Toxicity in Animal Models : In chronic exposure studies, doses exceeding 50 mg/kg body weight resulted in adverse effects such as weight loss and organ damage in rodents .

Scientific Research Applications

Industrial Applications

A. Textile Industry

- Flame Retardants : Tetrakis(hydroxymethyl)phosphonium compounds are widely used in the textile industry as flame retardants. They impart fire resistance to fabrics, making them suitable for use in children's clothing and other safety-sensitive applications .

B. Oil and Gas Industry

- Biocides : Tetrakis(hydroxymethyl)phosphonium hydroxide is utilized as a biocide in oilfield operations. It effectively controls sulfate-reducing bacteria that can cause corrosion and operational issues in pipelines and drilling fluids .

- Scale Inhibition : The compound is also employed to prevent the formation of iron sulfide scales, enhancing the efficiency of oil extraction processes .

C. Water Treatment

- Microbial Control : In industrial water treatment systems, THPOH acts as a bactericide and fungicide, helping to manage microbial growth in cooling towers and wastewater systems .

Environmental Applications

A. Wastewater Treatment

- Sludge Disintegration : Recent studies have shown that tetrakis(hydroxymethyl)phosphonium sulfate can enhance sludge biodegradability in wastewater treatment processes. The compound significantly improves the production of volatile fatty acids during anaerobic digestion, thereby optimizing waste management practices .

Nanotechnology

A. Nanoparticle Synthesis

- Reducing Agent : THPOH is utilized as a reducing agent in the synthesis of metal nanoparticles. It stabilizes nanoparticles during their formation, which is crucial for applications in catalysis and electronics .

- Synthesis of Alloys : The compound has been applied in the one-step synthesis of bimetallic and trimetallic nanoalloys, expanding its utility in advanced material science .

Case Study 1: Textile Treatment

A study demonstrated that treating fabrics with tetrakis(hydroxymethyl)phosphonium hydroxide followed by curing with ammonia resulted in enhanced flame resistance without compromising fabric integrity. This method has been adopted for producing safer textiles for children's wear.

Case Study 2: Oilfield Microbial Management

In a field trial within an oil recovery operation, the application of tetrakis(hydroxymethyl)phosphonium sulfate led to a significant reduction in bacterial counts and improved oil yield by dissolving existing scale deposits.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Textile Industry | Flame retardants | Increased safety for fabrics |

| Oil & Gas Industry | Biocides & Scale inhibitors | Enhanced operational efficiency |

| Water Treatment | Microbial control | Improved water quality |

| Nanotechnology | Nanoparticle synthesis | Development of advanced materials |

| Environmental Management | Sludge biodegradability enhancement | Optimized waste treatment processes |

Comparison with Similar Compounds

Key Insights :

- The counterion significantly influences pH stability and ionic interactions. THPS’s sulfate anion enables stronger ionic crosslinking in sludge treatment and oilfield biocidal applications .

- THPC’s chloride anion facilitates amine-reactive crosslinking in gelatin hydrogels, while THP-OH’s hydroxide may favor reactions in basic media .

Reactivity and Functional Behavior

- Crosslinking Efficiency: THPC reacts preferentially with amino groups in collagen (80% binding efficiency at pH 8.0), forming stable covalent bonds . THPS exhibits lower reactivity toward amines but effectively disrupts microbial biofilms via sulfhydryl group interactions . THP-OH’s hydroxide may accelerate hydrolysis of P–CH₂OH linkages, releasing tris(hydroxymethyl)phosphine—a potent reducing agent .

- Antimicrobial Activity: THPS demonstrates superior biocidal efficacy in oilfield systems, reducing sulfate-reducing bacteria (SRB) populations by >99% at 50 ppm .

Market and Economic Considerations

- Pricing : THPS dominates the market, priced at ~1,435 USD/MT in the U.S. (Q4 2023), driven by demand in oilfield and water treatment sectors .

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis follows the stoichiometric equation:

Excess formaldehyde (37–40% aqueous solution) ensures complete phosphine conversion, while HCl acts as both a catalyst and counterion source. Industrial processes often employ a gas-liquid circulating reactor to enhance phosphine absorption, minimizing hazardous gas release.

Industrial-Scale Process Parameters

Key parameters from patent CN102180905A include:

-

Temperature : 50–60°C for phosphine absorption.

-

Mass Ratios : HCl:formaldehyde = 1:3.1–3.2.

-

Post-Reaction Processing : Vacuum concentration to 70–80% THPC purity.

This method achieves >90% yield while utilizing phosphine tail gases from sodium hypophosphite production, aligning with industrial waste-reduction goals.

Conversion of THPC to Hydroxide via Anion Exchange

Direct synthesis of [P(CH₂OH)₄]⁺OH⁻ is challenging due to the phosphonium cation’s instability in basic media. Instead, THPC undergoes anion exchange using alkaline agents.

Sodium Hydroxide Neutralization

Treatment of THPC with NaOH induces chloride-hydroxide substitution:

However, excessive NaOH risks decomposing the phosphonium cation into tris(hydroxymethyl)phosphine (P(CH₂OH)₃) and formaldehyde. Patent WO2011076798A1 resolves this by precise pH control (3–4.5) during neutralization, stabilizing the hydroxide form.

Process Optimization

-

Base Selection : Strong bases (e.g., NaOH, KOH) are preferred for complete Cl⁻ displacement. Weak bases (e.g., NH₃) result in partial substitution.

-

Temperature : Maintained at 25–40°C to prevent thermal degradation.

-

Concentration : THPC solutions are concentrated to 75–80% prior to neutralization, reducing water content that could hydrolyze the product.

Alternative Pathways and Novel Methodologies

Direct Synthesis from Phosphine and Formaldehyde

Recent advances propose bypassing THPC by reacting phosphine with formaldehyde under controlled basic conditions. However, this method faces challenges:

Electrochemical Anion Exchange

Experimental approaches utilize electrolysis to replace Cl⁻ with OH⁻ in THPC solutions. This method avoids alkaline additives but remains limited by:

-

Energy Costs : High voltage requirements for chloride oxidation.

Industrial Applications and Process Integration

Integration with Flame-Retardant Production

The Proban® process, which converts THPC to insoluble polymers for cellulose treatment, indirectly utilizes the hydroxide form. Here, THPC reacts with urea and ammonia, forming a network where hydroxide acts as a transient intermediate:

This reaction highlights the hydroxide’s role in cross-linking but underscores its instability outside controlled environments.

Challenges in Large-Scale Production

-

Phosphine Handling : Toxic and flammable, requiring closed-loop reactors.

-

Byproduct Management : Formaldehyde release during neutralization necessitates scrubbers.

-

Product Stability : [P(CH₂OH)₄]⁺OH⁻ solutions degrade above 40°C, mandating cold storage.

Comparative Analysis of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.